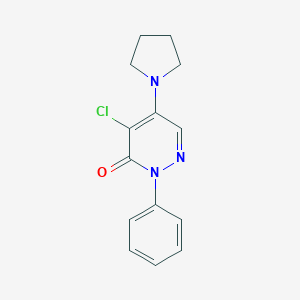
N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine, also known as DBMPA, is a chemical compound that has gained attention in scientific research due to its potential as a biological tool. DBMPA is a derivative of the naturally occurring compound benzylamine, and its synthesis method involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with propan-1-amine. In
科学的研究の応用
N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine has been studied for its potential as a biological tool in various scientific research applications. One area of interest is its ability to selectively inhibit the activity of the histone demethylase KDM5A. Histone demethylases play a critical role in regulating gene expression, and dysregulation of these enzymes has been implicated in various diseases including cancer. This compound has been shown to selectively inhibit KDM5A activity without affecting other histone demethylases, making it a valuable tool for studying the role of KDM5A in disease.
作用機序
N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine functions as a competitive inhibitor of KDM5A by binding to the enzyme's active site. This binding prevents the enzyme from demethylating histones, leading to altered gene expression. The selectivity of this compound for KDM5A is due to the unique structure of the enzyme's active site, which allows for specific recognition of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on gene expression in cells. Inhibition of KDM5A by this compound leads to increased levels of histone methylation, which can result in altered gene expression patterns. This effect has been observed in various cell types, including cancer cells. Additionally, this compound has been shown to induce cell death in cancer cells, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine has several advantages as a biological tool for scientific research. Its high selectivity for KDM5A allows for specific inhibition of this enzyme without affecting other histone demethylases. Additionally, this compound is readily available and easy to use in lab experiments. However, there are also limitations to the use of this compound. Its selectivity for KDM5A may limit its usefulness in studying other histone demethylases, and its effects on gene expression may be cell type-specific.
将来の方向性
There are several future directions for research on N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the effectiveness of this compound in treating various types of cancer. Additionally, research on the selectivity of this compound for KDM5A may lead to the development of new compounds that target other histone demethylases. Finally, the biochemical and physiological effects of this compound on different cell types should be further explored to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a valuable biological tool for scientific research due to its high selectivity for KDM5A and its potential as an anticancer agent. Its synthesis method has been optimized for high yield and purity, making it readily available for use in lab experiments. Further research on this compound's biochemical and physiological effects, as well as its potential as a therapeutic agent, will lead to a better understanding of its role in disease and may lead to the development of new treatments.
合成法
The synthesis of N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with propan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline solid with a melting point of 125-127°C. This synthesis method has been optimized for high yield and purity, making this compound a readily available compound for scientific research.
特性
分子式 |
C11H15Br2NO |
|---|---|
分子量 |
337.05 g/mol |
IUPAC名 |
N-[(3,5-dibromo-2-methoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H15Br2NO/c1-3-4-14-7-8-5-9(12)6-10(13)11(8)15-2/h5-6,14H,3-4,7H2,1-2H3 |
InChIキー |
RGHFHWLMZPGAHD-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=CC(=C1OC)Br)Br |
正規SMILES |
CCCNCC1=C(C(=CC(=C1)Br)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)


![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)

![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)






![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)